molecular formula C16H19FN4O2 B2663478 N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine CAS No. 2416235-46-4

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine

Cat. No.: B2663478
CAS No.: 2416235-46-4
M. Wt: 318.352
InChI Key: UBKAWDNUPRAKPI-UHFFFAOYSA-N
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Description

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, morpholine, and pyrimidine moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom onto a phenyl ring, followed by the attachment of a morpholine group. This can be achieved through electrophilic aromatic substitution reactions.

    Coupling with Pyrimidine: The fluorophenyl intermediate is then coupled with a pyrimidine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological process.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A synthetic antibiotic with a similar morpholine and fluorophenyl structure, used to treat bacterial infections.

    Gefitinib: An anti-cancer drug that shares structural similarities, particularly in the presence of a fluorophenyl group.

Uniqueness

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}-6-methoxypyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxypyrimidine moiety, in particular, differentiates it from other compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

IUPAC Name

N-[(3-fluoro-4-morpholin-4-ylphenyl)methyl]-6-methoxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-22-16-9-15(19-11-20-16)18-10-12-2-3-14(13(17)8-12)21-4-6-23-7-5-21/h2-3,8-9,11H,4-7,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKAWDNUPRAKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NCC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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